Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating Tetrandrine (TET) as a potential anti-cancer therapeutic. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during in vitro experimentation, particularly concerning the development of Tetrandrine resistance. Our goal is to equip you with the knowledge to anticipate, identify, and overcome experimental hurdles, ensuring the integrity and success of your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use of Tetrandrine in cancer cell line studies and the phenomenon of drug resistance.
Q1: What is Tetrandrine and what is its primary anti-cancer mechanism?
Tetrandrine is a bis-benzylisoquinoline alkaloid extracted from the root of the Chinese herb Stephania tetrandra.[1] Its anti-cancer properties are multi-faceted, involving the inhibition of proliferation, induction of apoptosis and autophagy, and the reversal of multidrug resistance (MDR).[1][2] A key mechanism of action is its ability to function as a calcium channel blocker, which can disrupt various signaling pathways crucial for cancer cell survival and proliferation.[3]
Q2: What are the most common mechanisms by which cancer cells develop resistance to Tetrandrine?
Tetrandrine resistance, much like resistance to other chemotherapeutic agents, is a complex phenomenon. The primary mechanisms include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/MDR1/ABCB1), is a major cause of resistance. These transporters act as pumps that actively remove Tetrandrine from the cell, reducing its intracellular concentration and thus its efficacy.[4][5]
-
Alterations in Drug Targets and Signaling Pathways: Cancer cells can develop resistance by modifying the molecular targets of Tetrandrine or by activating pro-survival signaling pathways. A frequently implicated pathway is the PI3K/Akt/mTOR pathway, which promotes cell survival and inhibits apoptosis.[6][7]
-
Evasion of Apoptosis: Resistance can arise from the deregulation of apoptotic pathways. This can involve the upregulation of anti-apoptotic proteins (e.g., Bcl-2) or the downregulation of pro-apoptotic proteins (e.g., Bax), making the cells less susceptible to programmed cell death.[6][8]
-
Modulation of Autophagy: Autophagy can have a dual role in cancer therapy. While Tetrandrine can induce autophagic cell death in some contexts, in others, autophagy can act as a survival mechanism, allowing cancer cells to withstand the stress induced by the drug.[9][10]
-
Epithelial-Mesenchymal Transition (EMT): Cells that undergo EMT acquire mesenchymal characteristics, which are associated with increased motility, invasiveness, and resistance to apoptosis, contributing to drug resistance.[11][12]
Q3: What is a typical starting concentration range for Tetrandrine in in vitro experiments?
The effective concentration of Tetrandrine can vary significantly depending on the cancer cell line. It is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50). Based on the literature, a broad range of concentrations from 1 µM to 30 µM has been used.[6] For initial experiments, a starting range of 1-10 µM is often a reasonable starting point for many cell lines.[6]
Q4: How can I establish a Tetrandrine-resistant cancer cell line in the lab?
Developing a drug-resistant cell line is a time-consuming process that can take several months.[8][13] The general principle involves continuous exposure of the parental cancer cell line to gradually increasing concentrations of Tetrandrine.[3][14]
Part 2: Troubleshooting Guides
This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during your experiments.
Issue 1: My cancer cell line is not responding to Tetrandrine treatment, or the IC50 value is unexpectedly high.
Q: I've treated my cells with Tetrandrine, but I'm not observing the expected decrease in cell viability. What should I investigate?
A: This is a common challenge that can stem from either intrinsic or acquired resistance. Here is a step-by-step approach to diagnose the problem:
Step 1: Verify Experimental Parameters
-
Cell Health and Density: Ensure your cells are healthy, in the logarithmic growth phase, and plated at an optimal density. Over-confluent or unhealthy cells can respond differently to treatment.[15][16]
-
Reagent Quality: Confirm the purity and stability of your Tetrandrine stock solution. Improper storage or multiple freeze-thaw cycles can degrade the compound.
-
Assay Protocol: Review your cell viability assay protocol for any potential errors, such as incorrect incubation times or reagent concentrations.[15][17] Refer to the detailed MTT Assay Protocol in Part 3.
Step 2: Investigate Common Resistance Mechanisms
If you've ruled out experimental error, the next step is to investigate the potential biological mechanisms of resistance.
-
Hypothesis: Increased Drug Efflux via P-glycoprotein (MDR1/ABCB1)
-
Rationale: The overexpression of P-gp is a primary mechanism of multidrug resistance, actively pumping drugs like Tetrandrine out of the cell.[4][5]
-
Suggested Action:
-
Gene Expression Analysis: Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of the ABCB1 gene. An upregulation in your resistant cells compared to a sensitive parental line is a strong indicator. Refer to the qRT-PCR Protocol for ABCB1 Gene Expression in Part 3.
-
Protein Expression Analysis: Use Western blotting to determine the protein levels of P-gp. An increased band intensity for P-gp in the resistant cells would confirm the qRT-PCR findings. Refer to the Western Blotting Protocol for P-gp in Part 3.
-
Potential Solution: If P-gp is overexpressed, consider co-treatment with a known P-gp inhibitor, such as verapamil, to see if it restores sensitivity to Tetrandrine.[4]
-
Hypothesis: Altered Pro-Survival Signaling (PI3K/Akt Pathway)
-
Rationale: The PI3K/Akt pathway is a critical survival pathway that is often hyperactivated in resistant cancer cells.[6][7]
-
Suggested Action:
-
Potential Solution: Combine Tetrandrine with a PI3K or Akt inhibitor to see if this synergistic approach can overcome resistance.
-
Hypothesis: Evasion of Apoptosis
-
Rationale: Resistant cells often have a higher threshold for undergoing apoptosis.[6][8]
-
Suggested Action:
-
Apoptosis Assay: Use Annexin V/PI staining followed by flow cytometry to quantify the percentage of apoptotic cells after Tetrandrine treatment. A lower-than-expected percentage of apoptotic cells in your resistant line is indicative of this mechanism. Refer to the Annexin V/PI Apoptosis Assay Protocol in Part 3.
-
Western Blot for Apoptosis Markers: Analyze the expression levels of key apoptotic proteins. Look for an increased ratio of anti-apoptotic proteins (e.g., Bcl-2) to pro-apoptotic proteins (e.g., Bax) and a lack of caspase-3 cleavage.[18][19] Refer to the Interpreting Western Blots for Apoptosis Markers guide in Part 3.
-
Potential Solution: Consider combination therapies with agents that can directly induce apoptosis or sensitize cells to it, such as TRAIL (TNF-related apoptosis-inducing ligand).[6]
Issue 2: I'm seeing an increase in autophagy markers after Tetrandrine treatment, but the cells are not dying.
Q: My Western blots show an increase in LC3-II, suggesting autophagy is induced by Tetrandrine, yet the cells seem to be surviving. What does this mean?
A: This is a critical observation, as autophagy can be a double-edged sword. While it can lead to cell death, it can also be a pro-survival mechanism that helps cells endure stress.
Step 1: Distinguish Between Autophagic Flux and Autophagosome Accumulation
-
Rationale: An increase in LC3-II can mean one of two things: either there is an increase in the formation of autophagosomes (increased autophagic flux), or there is a blockage in the degradation of autophagosomes, leading to their accumulation.[20] Tetrandrine itself has been reported to block autophagic flux at the degradation stage by de-acidifying lysosomes.[9][21]
-
Suggested Action:
-
Autophagy Flux Assay: To differentiate between these possibilities, you must perform an autophagy flux assay. This involves treating the cells with Tetrandrine in the presence and absence of a lysosomal inhibitor (e.g., chloroquine or bafilomycin A1).[22] If Tetrandrine is inducing autophagy, you will see a further increase in LC3-II levels in the presence of the lysosomal inhibitor. If Tetrandrine is blocking autophagy, there will be little to no further increase in LC3-II. Refer to the LC3 Turnover Assay Protocol in Part 3.
-
p62/SQSTM1 Western Blot: p62 is a protein that is degraded during autophagy. An accumulation of p62 alongside an increase in LC3-II suggests a blockage in autophagic flux.[22]
Step 2: Determine if Autophagy is Pro-survival
Part 3: Experimental Protocols and Data Interpretation
This section provides detailed, step-by-step protocols for the key experiments mentioned in the troubleshooting guides, along with guidance on data interpretation.
Protocol 1: Establishing a Tetrandrine-Resistant Cell Line
This protocol outlines the gradual dose-escalation method for developing a drug-resistant cell line.[3][13]
Materials:
-
Parental cancer cell line
-
Complete culture medium
-
Tetrandrine (TET) stock solution
-
96-well and larger culture plates/flasks
-
MTT or other cell viability assay kit
Procedure:
-
Determine the Initial IC50: Perform a dose-response curve using an MTT assay to determine the IC50 of Tetrandrine for the parental cell line.
-
Initial Low-Dose Exposure: Culture the parental cells in a medium containing a low concentration of Tetrandrine (e.g., IC10 or IC20).
-
Monitor and Passage: Observe the cells daily. Initially, you will see significant cell death. Continue to culture the surviving cells, changing the medium with fresh Tetrandrine every 2-3 days. Once the cells reach 70-80% confluency and their growth rate begins to recover, passage them.
-
Gradual Dose Escalation: Once the cells have adapted to the current concentration (i.e., their morphology and proliferation rate are stable), increase the Tetrandrine concentration in the culture medium by a small increment (e.g., 1.5 to 2-fold).
-
Repeat and Select: Repeat the process of monitoring, passaging, and dose escalation for several months. This continuous selective pressure will favor the growth of resistant cells.
-
Characterize the Resistant Line: Periodically (e.g., every 5-10 passages), perform an MTT assay to determine the IC50 of the cultured cells. A significant increase in the IC50 (typically 3-10 fold or higher) compared to the parental line indicates the establishment of a resistant cell line.[14]
-
Cryopreservation: Once a stable resistant line is established, cryopreserve aliquots at a low passage number to ensure a consistent source for future experiments.
Protocol 2: Cell Viability Assessment (MTT Assay)
This colorimetric assay measures cell metabolic activity, which is an indicator of cell viability.[7][23]
Materials:
-
Cells seeded in a 96-well plate
-
Tetrandrine or other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: The next day, treat the cells with various concentrations of Tetrandrine. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
| Potential Issue | Troubleshooting Step |
| High background | Use phenol red-free medium during the assay.[15] |
| Low absorbance readings | Optimize cell seeding density; increase incubation time with MTT.[15] |
| Poor reproducibility | Use cells at a consistent passage number and logarithmic growth phase.[15] |
Protocol 3: Apoptosis Detection (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1][6][24]
Materials:
-
Treated and control cells
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM Hepes, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Flow cytometer
Procedure:
-
Cell Collection: After treatment, collect both adherent and floating cells. Centrifuge to pellet the cells.
-
Washing: Wash the cells once with cold PBS and once with cold 1X Binding Buffer.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI- (Lower Left Quadrant): Viable cells
-
Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells
-
Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells
-
Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells
Protocol 4: Western Blotting for Key Resistance Markers
This protocol allows for the detection and quantification of specific proteins involved in Tetrandrine resistance.[12][18]
Materials:
-
Cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-P-gp, anti-Akt, anti-p-Akt, anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-LC3, anti-p62)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Interpreting Western Blots for Apoptosis Markers: [18][19]
-
Caspase Cleavage: The appearance of cleaved (active) forms of caspases (e.g., cleaved caspase-3) is a hallmark of apoptosis.
-
PARP Cleavage: Cleavage of PARP by active caspases is another indicator of apoptosis.
-
Bcl-2 Family Proteins: An increase in the ratio of anti-apoptotic (Bcl-2) to pro-apoptotic (Bax) proteins suggests a block in the apoptotic pathway.
Protocol 5: Autophagy Flux Assay (LC3 Turnover)
This assay measures the rate of autophagy by assessing the degradation of LC3-II.[22]
Procedure:
Part 4: Signaling Pathways and Visualizations
Understanding the signaling pathways involved in Tetrandrine resistance is key to devising effective countermeasures.
Key Signaling Pathways in Tetrandrine Resistance
// Nodes
TET [label="Tetrandrine", fillcolor="#FBBC05", fontcolor="#202124"];
Cell [label="Cancer Cell", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
Pgp [label="P-glycoprotein (MDR1)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"];
mTOR [label="mTOR", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"];
Bcl2 [label="Bcl-2", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Bax [label="Bax", fillcolor="#34A853", fontcolor="#FFFFFF"];
Autophagy [label="Autophagy", fillcolor="#FBBC05", fontcolor="#202124"];
Survival [label="Cell Survival &\nProliferation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
Resistance [label="Drug Resistance", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges
TET -> Cell [label="Enters"];
Pgp -> TET [label="Efflux", dir=back, color="#EA4335"];
Cell -> Pgp [label="Upregulation", style=dashed, color="#EA4335"];
PI3K -> Akt [color="#4285F4"];
Akt -> mTOR [color="#4285F4"];
Akt -> Apoptosis [label="Inhibits", arrowhead="tee", color="#EA4335"];
mTOR -> Autophagy [label="Inhibits", arrowhead="tee", color="#EA4335"];
Bcl2 -> Apoptosis [label="Inhibits", arrowhead="tee", color="#EA4335"];
Bax -> Apoptosis [label="Promotes", color="#34A853"];
TET -> PI3K [label="Inhibits", arrowhead="tee", style=dashed, color="#34A853"];
TET -> Bcl2 [label="Downregulates", arrowhead="tee", style=dashed, color="#34A853"];
{rank=same; Pgp; PI3K; Bcl2; Bax;}
Apoptosis -> Survival [arrowhead="tee", color="#EA4335"];
Autophagy -> Survival [label="Can promote\n(pro-survival)", style=dashed, color="#FBBC05"];
Survival -> Resistance;
}
caption="Signaling pathways involved in Tetrandrine resistance."
Experimental Workflow for Investigating Tetrandrine Resistance
// Nodes
Start [label="Start: Cell line shows\nresistance to Tetrandrine", shape=Mdiamond, fillcolor="#F1F3F4", fontcolor="#202124"];
CheckPgp [label="Check P-gp (MDR1)\nExpression (qRT-PCR, WB)", shape=box, fillcolor="#FBBC05", fontcolor="#202124"];
PgpHigh [label="P-gp Overexpressed?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
PgpSolution [label="Solution: Co-treat with\nP-gp inhibitor (e.g., Verapamil)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
CheckAkt [label="Check PI3K/Akt Pathway\n(p-Akt/Akt Western Blot)", shape=box, fillcolor="#FBBC05", fontcolor="#202124"];
AktHigh [label="Akt Pathway Activated?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
AktSolution [label="Solution: Co-treat with\nPI3K/Akt inhibitor", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
CheckApoptosis [label="Assess Apoptosis\n(Annexin V/PI, WB for Bcl-2/Bax)", shape=box, fillcolor="#FBBC05", fontcolor="#202124"];
ApoptosisLow [label="Apoptosis Blocked?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
ApoptosisSolution [label="Solution: Combine with\npro-apoptotic agent (e.g., TRAIL)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
CheckAutophagy [label="Investigate Autophagy\n(Autophagy Flux Assay)", shape=box, fillcolor="#FBBC05", fontcolor="#202124"];
AutophagySurvival [label="Pro-survival Autophagy?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
AutophagySolution [label="Solution: Co-treat with\nautophagy inhibitor (e.g., Chloroquine)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
End [label="Resistance Mechanism Identified\n& Counter-strategy Devised", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges
Start -> CheckPgp;
CheckPgp -> PgpHigh;
PgpHigh -> PgpSolution [label="Yes"];
PgpHigh -> CheckAkt [label="No"];
CheckAkt -> AktHigh;
AktHigh -> AktSolution [label="Yes"];
AktHigh -> CheckApoptosis [label="No"];
CheckApoptosis -> ApoptosisLow;
ApoptosisLow -> ApoptosisSolution [label="Yes"];
ApoptosisLow -> CheckAutophagy [label="No"];
CheckAutophagy -> AutophagySurvival;
AutophagySurvival -> AutophagySolution [label="Yes"];
AutophagySurvival -> End [label="No/Other"];
PgpSolution -> End;
AktSolution -> End;
ApoptosisSolution -> End;
AutophagySolution -> End;
}
caption="Experimental workflow for troubleshooting Tetrandrine resistance."
References
-
Lima, E. N., Lamichhane, S., K. C, P. B., Ferreira, E. S., Koul, S., & Koul, H. K. (2024). Tetrandrine for Targeting Therapy Resistance in Cancer. Current Topics in Medicinal Chemistry, 24(12), 1035–1049. [Link]
-
Wang, C., et al. (2019). Tetrandrine, a Chinese plant-derived alkaloid, is a potential candidate for cancer chemotherapy. Chinese Medicine, 14, 36. [Link]
-
Procell. (2025, August 5). Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers. [Link]
-
Mizushima, N., & Yoshimori, T. (2007). How to interpret LC3 immunoblotting. Autophagy, 3(6), 542-545. [Link]
-
Synergistic effects of tetrandrine combined with ionizing radiation on a murine colorectal carcinoma‑bearing mouse model. (2018). Oncology Reports, 40(4), 2295-2304. [Link]
-
Wang, F., et al. (2019). Tetrandrine Interaction with ABCB1 Reverses Multidrug Resistance in Cancer Cells Through Competition with Anti-Cancer Drugs Followed by Downregulation of ABCB1 Expression. Molecules, 24(23), 4383. [Link]
-
Anticancer Activity of Tetrandrine by Inducing Apoptosis in Human Breast Cancer Cell Line MDA-MB-231 In Vivo. (2020). Evidence-Based Complementary and Alternative Medicine, 2020, 8903692. [Link]
-
Mechanism of Tetrandrine Against Endometrial Cancer Based on Network Pharmacology. (2021). Drug Design, Development and Therapy, 15, 2907–2919. [Link]
-
Lactoferrin functionalized bovine serum albumin nanoparticles for synergistic chemo-gene therapy of lung cancer: Co-delivery of tetrandrine and miRNA-126. (2025). International Journal of Pharmaceutics, 685, 125556. [Link]
-
Tetrandrine Interaction with ABCB1 Reverses Multidrug Resistance in Cancer Cells Through Competition with Anti-Cancer Drugs Followed by Downregulation of ABCB1 Expression. (2019). Molecules, 24(23). [Link]
-
Enhanced Pro-Apoptotic Effect of Tetrandrine Loaded Nanoparticles Against Osteosarcoma Cells. (2016). Current Drug Delivery, 13(6), 929-936. [Link]
-
National Center for Biotechnology Information. (2013). MTT Assay Protocol. In Assay Guidance Manual. [Link]
-
Tetrandrine: a review of its anticancer potentials, clinical settings, pharmacokinetics and drug delivery systems. (2020). Journal of Pharmacy and Pharmacology, 72(11), 1491-1512. [Link]
-
Tetrandrine triggers an alternative autophagy in DU145 cells. (2017). Oncology Letters, 13(5), 3734-3738. [Link]
-
YouTube. (2020, April 11). Apoptosis assays: western blots. [Link]
-
Meador, C. B., et al. (2014). In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies. Frontiers in Oncology, 4, 46. [Link]
-
Inhibition of autophagy induced by tetrandrine promotes the accumulation of reactive oxygen species and sensitizes efficacy of tetrandrine in pancreatic cancer. (2024). Cell Death & Disease, 15(7), 543. [Link]
-
Natural medicinal compounds target signal transduction pathways to overcome ABC drug efflux transporter-mediated multidrug resistance in cancer. (2023). Frontiers in Pharmacology, 14, 1245021. [Link]
-
Klionsky, D. J., et al. (2008). Guidelines for the use and interpretation of assays for monitoring autophagy in higher eukaryotes. Autophagy, 4(2), 151-175. [Link]
-
Reversal of anti-apoptotic action by tetrandrine in human breast carcinoma multidrug-resistant MCF-7 cells. (2003). Zhongguo Yao Li Xue Bao, 24(5), 412-6. [Link]
-
AB228. Tetrandrine blocks autophagic flux and induces apoptosis via energetic impairment in cancer cells. (2013). Annals of Oncology, 24(Suppl 4), iv72. [Link]
-
Current Status of Methods to Assess Cancer Drug Resistance. (2011). Current Medicinal Chemistry, 18(5), 786-798. [Link]
-
Resuming Sensitivity of Tamoxifen-Resistant Breast Cancer Cells to Tamoxifen by Tetrandrine. (2014). Integrative Cancer Therapies, 13(5), 446-454. [Link]
-
Strategies for overcoming ABC transporter-mediated multidrug resistance in colorectal cancer. (2023). American Journal of Physiology-Gastrointestinal and Liver Physiology, 325(5), G439-G451. [Link]
-
Epithelial mesenchymal transition and resistance in endocrine-related cancers. (2017). Endocrine-Related Cancer, 24(8), R283-R302. [Link]
-
How to use in vitro models to study and overcome drug resistance in oncology. (2025). Crown Bioscience Blog. [Link]
-
Targeting Epithelial–Mesenchymal Transition (EMT) to Overcome Drug Resistance in Cancer. (2019). Cancers, 11(7), 940. [Link]
-
Development of Drug-resistant Cell Lines for Experimental Procedures. (2025). STAR Protocols, 6(3), 103565. [Link]
-
Epithelial–Mesenchymal Transition-Mediated Tumor Therapeutic Resistance. (2022). International Journal of Molecular Sciences, 23(3), 1133. [Link]
-
ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development. (2018). Current Pharmaceutical Design, 24(44), 5220-5229. [Link]
-
Epithelial Mesenchymal Transition in Drug Resistance and Metastasis of Lung Cancer. (2013). Cancer Research and Treatment, 45(3), 155-162. [Link]
-
Decrease of ABCB1 protein expression and increase of G1 phase arrest induced by oleanolic acid in human multidrug-resistant cancer cells. (2019). Oncology Letters, 18(5), 5517-5524. [Link]
-
Tetrandrine induces G1/S cell cycle arrest through the ROS/Akt pathway in EOMA cells and inhibits angiogenesis in vivo. (2015). International Journal of Oncology, 46(1), 360-368. [Link]
Sources